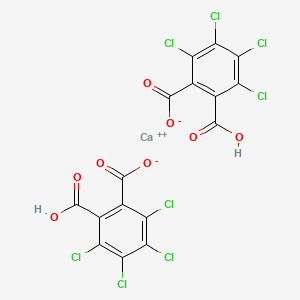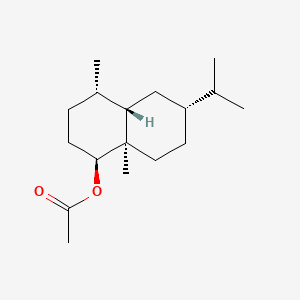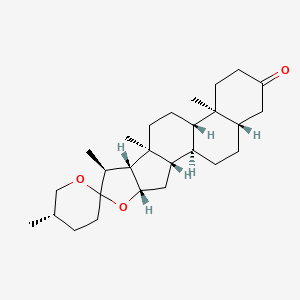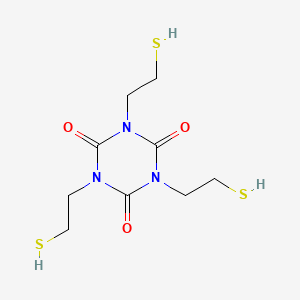
Calcium hydrogen 3,4,5,6-tetrachlorophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium hydrogen 3,4,5,6-tetrachlorophthalate is a chemical compound with the molecular formula C16H2CaCl8O8 and a molecular weight of 645.88 g/mol . It is known for its unique structure, which includes multiple chlorine atoms attached to a phthalate backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium hydrogen 3,4,5,6-tetrachlorophthalate typically involves the reaction of 3,4,5,6-tetrachlorophthalic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium hydrogen 3,4,5,6-tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organic nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorophthalic anhydride, while reduction could produce tetrachlorophthalic acid .
Wissenschaftliche Forschungsanwendungen
Calcium hydrogen 3,4,5,6-tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Wirkmechanismus
The mechanism by which calcium hydrogen 3,4,5,6-tetrachlorophthalate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium hydrogen phthalate: Similar structure but lacks the chlorine atoms.
Calcium hydrogen 3,4,5,6-tetrachlorobenzoate: Similar structure but different functional groups.
Calcium hydrogen 3,4,5,6-tetrachlorophthalic anhydride: An anhydride form of the compound.
Uniqueness
Calcium hydrogen 3,4,5,6-tetrachlorophthalate is unique due to the presence of multiple chlorine atoms, which impart distinctive chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
94275-90-8 |
|---|---|
Molekularformel |
C16H2CaCl8O8 |
Molekulargewicht |
645.9 g/mol |
IUPAC-Name |
calcium;2-carboxy-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/2C8H2Cl4O4.Ca/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2 |
InChI-Schlüssel |
UORLIJOZQJVHRZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)





